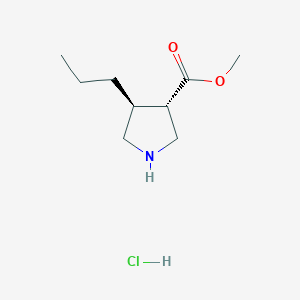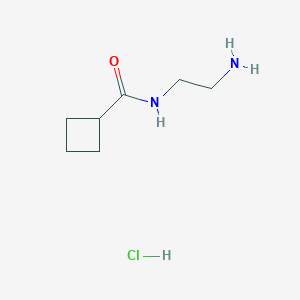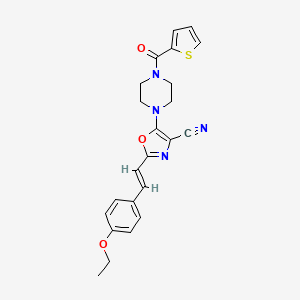
Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together . Unfortunately, the specific molecular structure analysis for “Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride” is not available in the sources I found.Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances . The specific chemical reactions involving “Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride” are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis of Pheromones
The compound has been utilized in the synthesis of enantiopure pheromones, specifically those that are used by ants as communication signals . These pheromones have a chiral methyl branching and an α-oxygenated carbon center, which are common features in many natural products. The synthesis of such compounds is crucial for studying ant behavior and communication.
Development of PET Radioligands
It serves as a precursor in the synthesis of PET (Positron Emission Tomography) radioligands . These radioligands are used in neuroimaging to study the distribution and density of neurotransmitter transporters in the brain, which is vital for understanding neurological and psychiatric disorders.
Drug Design and Discovery
This compound has been identified as a novel PDE9A inhibitor and has advanced into clinical trials . The design and discovery of such inhibitors are significant for developing treatments for diseases like Alzheimer’s, where PDE9A plays a role in cognitive function.
Study of N-Nitrosamine Impurities
EN300-26975715 has been linked to the study of N-Nitrosamine impurities in drugs . These impurities are known to be carcinogenic, and understanding their formation and effects is essential for drug safety and regulatory compliance.
Organoboron Derivatives Synthesis
The compound is used in the synthesis of organoboron derivatives, which are pivotal in modern medicinal chemistry for C–C bond formation . These derivatives are key intermediates in various coupling reactions, including Suzuki-Miyaura coupling, which is widely used in the synthesis of pharmaceuticals.
Chemical Synthesis of Organic Compounds
Lastly, it is a building block in the chemical synthesis of a wide variety of organic compounds . Its versatility allows for the creation of complex molecules that can be used in further research and development in chemistry and pharmacology.
Propiedades
IUPAC Name |
methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-10-6-8(7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQMZVGKYNKBCF-SCLLHFNJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCC1C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CNC[C@H]1C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)


![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)
![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)
![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)



![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)
![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)